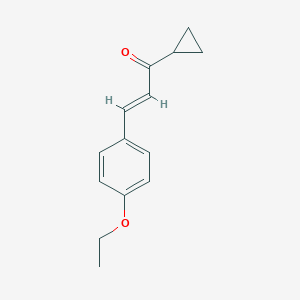

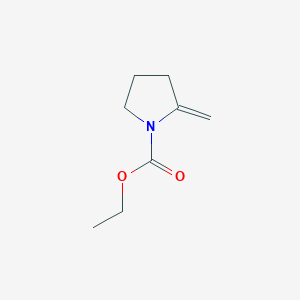

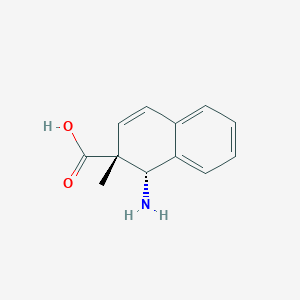

3-氨基-4-(异丙基磺酰基)-5-(甲硫基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiophene derivatives involves multi-step chemical reactions that include halogenation, alkylation, and cyclization processes. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation followed by reaction with alcohols to yield diols, which can be further processed to give dialkoxythiophene-2-carboxylic acids. These acids serve as precursors for the synthesis of thiotetronic and α-halogenothiotetronic acids through decarboxylation and dealkylation reactions (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has a molecular structure characterized by a thiophene ring substituted with an amino group and a methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in defining the spatial arrangement of the molecule (Vasu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is highlighted by their participation in substitution reactions. For example, the formylation of thieno[3,4-b]thiophene leads to a mixture of formyl-substituted products, showcasing the reactivity of the thiophene ring towards electrophilic substitution (Wynberg & Feijen, 2010).

科学研究应用

合成和化学性质

噻吩衍生物因其化学反应性和在有机合成中的潜在应用而被广泛研究。例如,噻吩类似物的合成,重点关注其潜在的致癌性和环境归宿,已得到探索,以了解它们的结构和生物活性特征 (J. Ashby 等人,1978)。此外,从异硫氰酸酯开发取代的酰基硫脲和酰基硫代氨基甲酰肼,突出了它们作为配体和在生物活性中的应用,证明了含硫化合物在合成和潜在药物开发中的多功能性 (O. Kholodniak、S. Kovalenko,2022)。

生物活性及应用

噻吩衍生物表现出广泛的生物活性,包括抗菌、抗癌和抗病毒作用。例如,从氨基酸衍生的支链醛的探索,突出了含硫化合物在风味化学和食品技术中的重要性 (B. Smit、W. Engels、G. Smit,2009)。此外,对咖啡中发现的生物活性化合物绿原酸的研究,例证了含硫天然化合物在抗氧化、心脏保护和神经保护活性方面的药理潜力 (M. Naveed 等人,2018)。

环境影响和降解

噻吩基化合物的降解和环境归宿是其科学应用中的关键考虑因素。关于从水流中萃取羧酸的溶剂开发的研究突出了了解含硫化合物环境相互作用的重要性 (L. Sprakel、B. Schuur,2019)。

属性

IUPAC Name |

methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKNYIHVISBSOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381058 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |

CAS RN |

175202-07-0 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)